Superior Antiproliferative Impact in Pediatric Embryonal Brain Tumor (EBT) Cells Compared to Other PLK4 Inhibitors
In a direct comparative study of eight PLK4 inhibitors in embryonal tumor cell lines (MON, BT-12, BT-16, DAOY, D283), (1E)-CFI-400437 dihydrochloride demonstrated the greatest overall antiproliferative impact among all tested compounds [1]. The study noted that its phenotypic anticancer effect may, in part, be due to concomitant inhibition of Aurora kinases [1].
| Evidence Dimension | Overall antiproliferative impact in multiple EBT cell lines |
|---|---|
| Target Compound Data | Greatest overall impact among all tested compounds; IC50 <5 nM in binding assay; significant proliferation inhibition at <100 nM |
| Comparator Or Baseline | CFI-400945, centrinone, centrinone-B, R-1530, axitinib, KW-2449, alisertib |
| Quantified Difference | Qualitatively described as 'greatest impact overall' |
| Conditions | Kinase binding assay and cell viability/proliferation studies in MON, BT-12, BT-16, DAOY, D283 embryonal tumor cell lines |
Why This Matters
For researchers studying pediatric brain tumors, this data indicates (1E)-CFI-400437 is the most effective PLK4 inhibitor among those tested in this specific disease model.
- [1] Suri A, et al. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Int J Mol Sci. 2019;20(9):2112. DOI: 10.3390/ijms20092112 View Source
